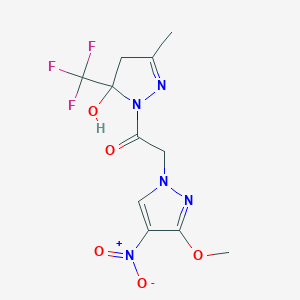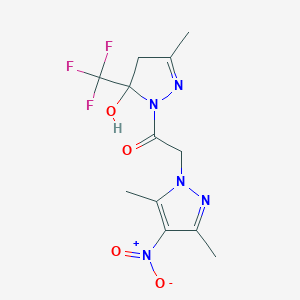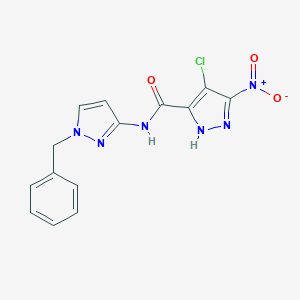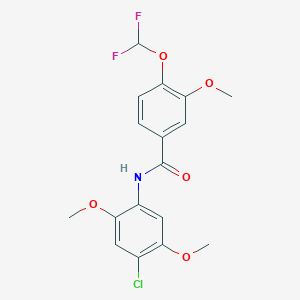![molecular formula C20H18ClNO4 B279829 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide, also known as CDMBF, is a synthetic compound that has been extensively studied for its potential biomedical applications. This compound belongs to the class of furan derivatives and has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal effects.
Wirkmechanismus
The exact mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, which make it a promising candidate for various biomedical applications. For example, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, this compound has been shown to possess antifungal activity by inhibiting the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide is its wide range of biological activities, which make it a promising candidate for various biomedical applications. Moreover, this compound has been shown to possess low toxicity and high selectivity for cancer cells, which make it a safer alternative to conventional chemotherapy drugs. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide. One of the most promising directions is the development of this compound-based drug delivery systems, which can improve the solubility and bioavailability of this compound in vivo. Another promising direction is the investigation of the synergistic effects of this compound with other anticancer drugs, which can improve its therapeutic efficacy. Moreover, the investigation of the structure-activity relationship of this compound can help to identify more potent derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide involves a multi-step process that starts with the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. This intermediate is then reacted with 4-methoxybenzylamine to form the corresponding amine derivative. Finally, the furan ring is introduced by reacting the amine derivative with furfuryl chloride in the presence of a base. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide has been shown to possess a wide range of biological activities, which make it a promising candidate for various biomedical applications. One of the most extensively studied applications of this compound is its antitumor activity. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, animal studies have shown that this compound can inhibit tumor growth in vivo, suggesting its potential as a therapeutic agent for cancer treatment.
Eigenschaften
Molekularformel |
C20H18ClNO4 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
5-[(2-chlorophenoxy)methyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO4/c1-24-15-8-6-14(7-9-15)12-22-20(23)19-11-10-16(26-19)13-25-18-5-3-2-4-17(18)21/h2-11H,12-13H2,1H3,(H,22,23) |
InChI-Schlüssel |
BWITVWFNEZMZDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)



![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)

